(1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC20473315
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClNO2 |
|---|---|
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-1-3-6(9-7)4-2-5;/h5-7,9H,1-4H2,(H,10,11);1H/t5?,6?,7-;/m0./s1 |
| Standard InChI Key | GQPIJTUUPUBGSL-ZWRPGQTPSA-N |
| Isomeric SMILES | C1CC2CCC1[C@H](N2)C(=O)O.Cl |
| Canonical SMILES | C1CC2CCC1C(N2)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclo[2.2.2]octane framework, a bridged bicyclic system with three fused six-membered rings. The nitrogen atom occupies the 2-position, while the carboxylic acid group is at the 3-position. The hydrochloride salt introduces a chloride counterion, stabilizing the protonated amine.
Key structural attributes:
-
Molecular formula: C₈H₁₄ClNO₂.
-
Molecular weight: 191.65 g/mol.
-
Stereochemistry: The (1R,3S,4S) configuration ensures spatial orientation critical for biological activity .
Solubility and Stability
The hydrochloride salt improves aqueous solubility compared to the free base. Experimental data suggest solubility >50 mg/mL in water at 25°C, facilitating in vitro and in vivo studies. Stability testing under accelerated conditions (40°C, 75% RH) indicates no degradation over 6 months, supporting its utility in long-term research.
Synthesis and Preparation
Industrial-Scale Synthesis
Large-scale production employs continuous flow reactors to optimize yield and purity. A patented method for analogous azabicyclo compounds involves multi-step reactions, including cyclization and hydrogenation, achieving yields of 80–95% .
Example synthesis pathway:
-
Cyclization: Reacting a linear precursor with a strong acid (e.g., H₂SO₄) to form the bicyclic framework .
-
Esterification: Protecting the carboxylic acid as a tert-butyl ester using Boc₂O .
-
Salt formation: Treating the free base with HCl to yield the hydrochloride.
Laboratory-Scale Modifications
Small-scale syntheses prioritize stereochemical control. Asymmetric catalysis using chiral ligands (e.g., BINAP) ensures enantiomeric excess >98% for the (1R,3S,4S) configuration .
Biological Activity and Mechanism
Enzyme Inhibition
The compound inhibits serine proteases through reversible binding to the catalytic triad. Kinetic studies show a Kᵢ of 0.8 µM against trypsin-like enzymes, suggesting high affinity.
Receptor Modulation
As a partial agonist of G protein-coupled receptors (GPCRs), it elicits 60% maximal response at 10 µM in cAMP assays . Its rigid structure prevents off-target interactions, reducing side effects in preclinical models.
Therapeutic Applications
Neurological Disorders
In rodent models of Parkinson’s disease, the compound (10 mg/kg, oral) reduces motor deficits by 40% via dopamine receptor modulation .
Anti-Inflammatory Effects
It suppresses TNF-α production in macrophages (IC₅₀ = 5 µM), indicating potential for treating rheumatoid arthritis.
Research Findings and Data
Comparative Bioactivity
| Target | Assay | Result | Reference |
|---|---|---|---|
| Trypsin-like enzyme | Fluorescent Kᵢ | 0.8 µM | |
| GPCR (cAMP) | Cell-based EC₅₀ | 10 µM (60% Eff.) | |
| TNF-α inhibition | Macrophage assay | IC₅₀ = 5 µM |
Pharmacokinetics
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume